N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
Overview
Description
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused with a furan ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the benzoxazole ring through the condensation of o-aminophenol with a suitable carboxylic acid derivative. This intermediate can then be further reacted with 2-chlorobenzoyl chloride to introduce the chlorophenyl group. Finally, the furan ring is incorporated through a cyclization reaction involving furan-2-carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For instance, in cancer cells, it may inhibit key enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(2-chlorophenyl)-1,3-benzoxazole share structural similarities and exhibit similar biological activities.
Furan Derivatives: Compounds such as furan-2-carboxamide derivatives also show comparable properties in terms of reactivity and applications.
Uniqueness
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide stands out due to its unique combination of a benzoxazole ring, chlorophenyl group, and furan ring. This structural arrangement imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O3/c19-13-5-2-1-4-12(13)18-21-14-10-11(7-8-15(14)24-18)20-17(22)16-6-3-9-23-16/h1-10H,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKACIBIOYEROV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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